2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile
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Overview
Description
2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile is a chemical compound that features a trifluoromethyl group attached to an oxazole ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile with a suitable trifluoromethylated precursor can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to optimize the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can modify the nitrile group, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce amines. Substitution reactions can lead to a variety of trifluoromethylated compounds .
Scientific Research Applications
2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of agrochemicals and functional materials with enhanced properties.
Mechanism of Action
The mechanism by which 2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile exerts its effects involves interactions at the molecular level. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes. The oxazole ring can interact with specific molecular targets, such as enzymes or receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]acetonitrile
- 2-[3-(Trifluoromethyl)-1,2-thiazol-4-yl]acetonitrile
- 2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]propionitrile
Uniqueness
2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile is unique due to the specific positioning of the trifluoromethyl group and the acetonitrile moiety. This configuration can result in distinct chemical reactivity and biological activity compared to similar compounds. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the compound’s stability and reactivity .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-4(1-2-10)3-12-11-5/h3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSRKITYMBSLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(F)(F)F)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936025-64-7 |
Source
|
Record name | 2-[3-(trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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